Butyl nonanoate

Vue d'ensemble

Description

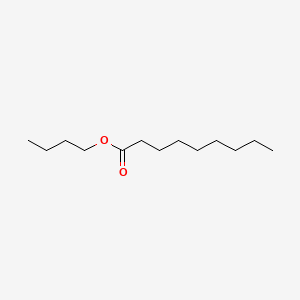

Butyl nonanoate, also known as butyl nonan-1-oate, butyl pelargonate, and nonanoic acid butyl ester, is a chemical compound with the molecular formula C13H26O2 . It has an average mass of 214.344 Da and a monoisotopic mass of 214.193283 Da . It is used as a flavor and fragrance agent and is known to have a floral type odor .

Synthesis Analysis

Butyl nonanoate can be synthesized through an SN2 reaction, which is a fundamental process in introductory organic chemistry courses . An example of this is the reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single lab period and yields a solid product .Molecular Structure Analysis

Butyl nonanoate has a molecular structure that includes three sequential nitrogen atoms: an amine functional group, a bridging NO− group, and a terminal nitrosyl group . It also contains total 40 bond(s); 14 non-H bond(s), 1 multiple bond(s), 11 rotatable bond(s), 1 double bond(s) and 1 ester(s) (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving Butyl nonanoate are best exemplified by Fischer esterification . This involves the acid-catalyzed reaction between an activated (protonated) form of a carboxylic acid and an alcohol (as a weak nucleophile) to form an ester .Physical And Chemical Properties Analysis

Butyl nonanoate has a molecular weight of 214.34 . It is classified as not hazardous and does not have any signal word .Applications De Recherche Scientifique

1. Use in Biofuel and Combustion Research

Butyl nonanoate has been investigated for its potential as a biofuel. Research by Khalil and Gupta (2014) highlighted its performance in gas turbine engines, demonstrating reduced pollutants emission and the ability to transition smoothly between different fuels without modifications to combustor injectors. This positions butyl nonanoate as a promising candidate for future energy needs, offering an alternative to traditional fossil fuels (Khalil & Gupta, 2014).

2. Applications in Materials Science

Butyl nonanoate's derivatives, such as butyl 2-cyanoacrylate, have significant applications in materials science. For instance, Down (2001) discussed the strength and stability of higher esters like butyls in cyanoacrylate adhesives, highlighting their usefulness in conservation and medical fields, including tissue closure and bone fracture repair (Down, 2001). Additionally, research into the physical and mechanical properties of materials, such as the work by Ageev, Altuhov, and Novikov (2019), has utilized butyl alcohol, a related compound, in processes like the electrospark dispersion of cobalt-chromium powders (Ageev, Altuhov, & Novikov, 2019).

3. Biotechnological and Chemical Production

Butyl nonanoate and its derivatives play a role in biotechnological applications. Zhang, Taylor, and Wang (2017) explored the production of butyl butyrate, a valuable chemical used in various industries, through the fermentation process using Clostridium tyrobutyricum. This demonstrates the potential of butyl nonanoate derivatives in renewable resource-based chemical production (Zhang, Taylor, & Wang, 2017). Furthermore, Antil (2019) highlighted the potential of butanol, a related alcohol, as a biofuel, emphasizing its higher calorific value and non-corrosive nature (Antil, 2019).

4. Medical and Surgical Applications

In medical and surgical applications, butyl nonanoate derivatives like butyl 2-cyanoacrylate have been used extensively. Doner and Sarı (2003) discussed its use in facial wound closure, providing an alternative to sutures with less histotoxicity and excellent cosmetic results (Doner & Sarı, 2003). Pérez, Fernández, Márquez, and Bretaña (2000) reported the successful use of N-butyl-2-cyanoacrylate in oral surgery, highlighting its tolerance by tissues and effectiveness in hemostasis and healing (Pérez, Fernández, Márquez, & Bretaña, 2000).

Mécanisme D'action

Safety and Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to prevent further spillage or leakage if it is safe to do so .

Orientations Futures

A recent paper discusses the performance of Butyl Nonanoate biofuel in gas turbine engines . The atomization characteristics of Butyl Nonanoate biofuel are examined for favorable conditions of fuel introduction to the combustor . This suggests potential future directions in the use of Butyl nonanoate in clean combustion technologies .

Propriétés

IUPAC Name |

butyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLFPCDDMUMIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198671 | |

| Record name | Butyl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl nonanoate | |

CAS RN |

50623-57-9 | |

| Record name | Butyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50623-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl nonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050623579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX9F28J2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[3,4-dichlorophenyl]sulfone](/img/structure/B1595151.png)

![1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1595154.png)